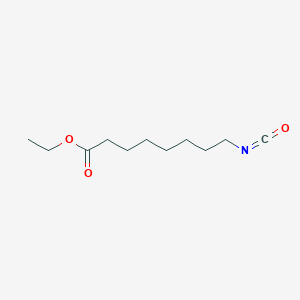

Ethyl 8-isocyanatooctanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-isocyanatooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-15-11(14)8-6-4-3-5-7-9-12-10-13/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPUMAGPRSTRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 8 Isocyanatooctanoate

Purification and Isolation Techniques for Isocyanatooctanoate Esters

A combination of techniques is often employed to achieve high purity for isocyanatooctanoate esters. Given the typical synthesis via the Curtius rearrangement from an ester-acid, common impurities may include the starting carboxylic acid, any reagents used for azide (B81097) formation, and potential side products like ureas (formed if water is present).

Distillation:

Fractional distillation under reduced pressure is a primary method for purifying volatile, thermally stable isocyanates like ethyl 8-isocyanatooctanoate. The compound has a reported boiling point of 106 °C at a pressure of 1 mmHg, which allows for its separation from less volatile or non-volatile impurities.

| Property | Value |

| Boiling Point | 106 °C @ 1 mmHg |

Chromatographic Methods:

Chromatography is a powerful tool for the purification of isocyanates, especially for removing closely related impurities.

Flash Column Chromatography : This technique can be used for the purification of N-alkylcarbamoyl benzotriazoles, which are related to isocyanates. A typical procedure involves using a silica (B1680970) gel column and eluting with a solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297). thieme-connect.com For isocyanatooctanoate esters, a similar non-polar solvent system would likely be effective.

In-line Scavenging : In continuous flow synthesis setups, scavenger resins can be used for in-line purification. For products of Curtius rearrangements, passing the reaction stream through a column containing a mixture of resins (e.g., A-21 and A-15) can effectively remove excess reagents and byproducts, leading to high purity of the final product. vapourtec.comresearchgate.net

Washing and Extraction:

Liquid-liquid extraction is a common step in the work-up procedure to remove water-soluble or acid/base-reactive impurities.

Aqueous Washing : The crude reaction mixture can be washed with a saturated sodium carbonate (Na₂CO₃) solution. This basic wash serves to neutralize and remove any unreacted acidic starting materials, such as the initial ethyl hydrogen azelate. thieme-connect.com Following the base wash, a wash with brine (saturated NaCl solution) is typically performed to remove residual water from the organic layer.

Solvent Extraction : After washing, the product is extracted into a suitable organic solvent, such as diethyl ether. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) before the solvent is removed under reduced pressure. thieme-connect.com

Crystallization:

While more common for solid compounds, melt crystallization has been demonstrated as a viable technique for purifying isocyanate isomers. google.com For some isocyanates or their derivatives that are solid at room temperature, recrystallization from a suitable solvent can be an effective method to achieve high purity.

A typical purification workflow for this compound synthesized via the Curtius rearrangement would involve:

Quenching the reaction and performing an aqueous work-up with a basic solution to remove acidic impurities.

Extraction of the product into an organic solvent.

Drying of the organic phase.

Removal of the solvent.

Final purification by fractional distillation under reduced pressure to yield the pure ester.

The table below summarizes the common purification techniques and their specific applications for isocyanatooctanoate esters.

| Purification Technique | Application | Research Findings |

| Fractional Distillation | Removal of non-volatile or less volatile impurities. | This compound has a boiling point of 106 °C at 1 mmHg, suitable for vacuum distillation. |

| Flash Column Chromatography | Separation of closely related non-polar compounds. | Effective for purifying related N-alkylcarbamoyl benzotriazoles using petroleum ether/ethyl acetate eluents. thieme-connect.com |

| In-line Scavenging | Used in continuous flow processes to remove excess reagents. | Achieves high purity (>90%) for products from Curtius rearrangements. vapourtec.comresearchgate.net |

| Aqueous Washing | Removal of acidic or water-soluble impurities. | Washing with Na₂CO₃ and brine is a standard procedure. thieme-connect.com |

| Melt Crystallization | Separation of isocyanate isomers. | Can achieve high purity (e.g., 99.3%) for MDI isomers. google.com |

Reaction Mechanisms and Kinetics of Ethyl 8 Isocyanatooctanoate

Nucleophilic Addition Reactions of the Isocyanate Group

The core reactivity of Ethyl 8-isocyanatooctanoate lies in the susceptibility of the central carbon atom of the isocyanate group to nucleophilic attack. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. Nucleophilic addition reactions are fundamental to the chemistry of isocyanates and lead to the formation of a variety of important functional groups.

Alcoholysis and Urethane (B1682113) Formation Mechanisms

The reaction of this compound with an alcohol (alcoholysis) results in the formation of a urethane (or carbamate) linkage. This reaction is one of the most significant in isocyanate chemistry, forming the basis of polyurethane production. The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate.

The uncatalyzed reaction is thought to proceed through a series of steps, potentially involving a complex of multiple alcohol molecules that facilitate proton transfer in a cyclic transition state. ugent.beresearchgate.net The reaction is generally exothermic, releasing approximately 24 kcal/mol. sci-hub.st

Mechanism: The reaction can be catalyzed by both Lewis acids and bases. nih.gov

Base Catalysis (e.g., tertiary amines): A tertiary amine can activate the alcohol by forming a hydrogen-bonded complex, increasing the nucleophilicity of the hydroxyl oxygen. ugent.be

Acid Catalysis (e.g., organotin compounds): A Lewis acid, such as dibutyltin (B87310) dilaurate (DBTDL), coordinates with the oxygen or nitrogen of the isocyanate group, increasing its electrophilicity and making it more susceptible to attack by the alcohol. ugent.beresearchgate.net

Kinetics: The kinetics of the alcohol-isocyanate reaction can be complex. While often exhibiting second-order kinetics (first order in both isocyanate and alcohol), the reaction can be influenced by autocatalysis from the urethane product and catalysis by associated alcohol molecules (dimers or trimers). ugent.beresearchgate.netrsc.org The reactivity of alcohols with isocyanates generally follows the order: primary > secondary > tertiary, largely due to steric hindrance. ugent.be Interestingly, for primary alcohols, the reaction rate coefficient has been observed to increase with the length of the alkyl chain. mdpi.com

| Factor | Influence on Urethane Formation Rate |

| Alcohol Type | Primary > Secondary > Tertiary |

| Catalyst | Rate increases significantly with catalysts (e.g., DBTDL, tertiary amines) |

| Alcohol Concentration | Complex; can involve catalysis by alcohol aggregates at high concentrations |

| Temperature | Rate increases with temperature |

Aminolysis and Urea (B33335) Formation Mechanisms

The reaction of this compound with primary or secondary amines (aminolysis) is typically very rapid and leads to the formation of substituted ureas. sci-hub.st This high reactivity is attributed to the greater nucleophilicity of amines compared to alcohols.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. This is followed by a rapid proton transfer from the nitrogen to the isocyanate nitrogen, yielding the stable urea product. Due to the high reactivity, this reaction generally does not require a catalyst. sci-hub.stexcli.de Some studies suggest the reaction may involve an intermediate complex with a second amine molecule acting as a catalyst for the proton transfer step. mdpi.comnih.gov

| Reactant | Relative Reactivity with Isocyanate | Catalyst Requirement |

| Primary Aliphatic Amine | Very High | Generally not required |

| Secondary Aliphatic Amine | High | Generally not required |

| Aromatic Amine | Moderate | Generally not required |

| Primary Alcohol | Low | Often catalyzed |

Reaction with Thiols and Thiocarbamate Formation Kinetics

This compound can react with thiols (mercaptans) to form thiocarbamates (also known as thiourethanes). This reaction is an example of "click chemistry" due to its high efficiency and selectivity. rsc.org

Mechanism: The uncatalyzed reaction between an isocyanate and a thiol is generally slow. However, the reaction is efficiently catalyzed by bases, such as tertiary amines. nih.gov The base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then rapidly attacks the isocyanate carbon. nih.govkuleuven.becarbodiimide.com Lewis acids can also catalyze the reaction by activating the isocyanate group. rsc.orgkuleuven.be

Kinetics: The base-catalyzed thiol-isocyanate reaction is very fast, often faster than the corresponding alcoholysis. nih.gov The reaction rate is typically first order with respect to the isocyanate, the thiol, and the tertiary amine catalyst. nih.govacs.org The reactivity of thiols can be influenced by their acidity and steric factors. nih.gov In competitive reactions, the base-catalyzed reaction of a thiol with an isocyanate is selective over the reaction with an alcohol. sci-hub.se

| Factor | Influence on Thiocarbamate Formation Rate |

| Catalyst | Strong acceleration with base catalysts (e.g., tertiary amines) |

| Thiol Acidity | More acidic thiols can lead to faster rates in the presence of a base |

| Solvent | Reactions are faster in more polar, ionizing solvents |

| Temperature | Rate increases with temperature |

Reaction with Water and Subsequent Amine Formation

The reaction of this compound with water is a crucial process, particularly in the context of polyurethane foam formation. The reaction proceeds in two main stages.

Mechanism: First, the isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate. researchgate.netupc.eduuni-hamburg.de This carbamic acid then spontaneously decomposes, eliminating carbon dioxide (CO₂) and yielding a primary amine, in this case, ethyl 8-aminooctanoate. upc.edumdpi.compolimi.it The newly formed primary amine is highly reactive and will readily attack another molecule of this compound to form a disubstituted urea. excli.deuni-hamburg.de

Cycloaddition and Oligomerization Reactions

In addition to nucleophilic addition, the isocyanate group of this compound can undergo self-addition reactions, including cycloadditions and oligomerizations, particularly in the presence of specific catalysts or at elevated temperatures. These reactions lead to the formation of dimers, trimers, and other oligomeric structures.

Dimerization and Carbodiimide (B86325) Formation

Dimerization: Isocyanates can dimerize to form a four-membered ring structure known as a uretidione (or uretdione). For aliphatic isocyanates like this compound, this reaction typically does not occur spontaneously and requires a catalyst, such as a trialkylphosphine. researchgate.net The dimerization is often a reversible equilibrium reaction, with the dimer dissociating back to the monomer at elevated temperatures. Aromatic isocyanates are more prone to dimerization than aliphatic ones.

Carbodiimide Formation: Two isocyanate molecules can react to form a carbodiimide (-N=C=N-) with the elimination of a carbon dioxide molecule. This reaction is catalyzed by various compounds, most notably phosphine (B1218219) oxides. The reaction is believed to proceed through a pseudocyclic intermediate involving the catalyst. The formation of carbodiimide is often a competing reaction with dimerization and trimerization, especially at higher temperatures. The activation energy for carbodiimide formation from phenyl isocyanate has been experimentally determined to be around 55.8 ± 2.1 kJ mol⁻¹.

| Reaction | Product | Catalyst Examples | Conditions |

| Dimerization | Uretidione | Trialkylphosphines, Pyridine | Catalyst required for aliphatic isocyanates |

| Carbodiimide Formation | Carbodiimide + CO₂ | Phosphine oxides | Catalyst required; often at elevated temperatures |

Trimerization and Isocyanurate Ring Formation Kinetics

The cyclotrimerization of isocyanates is a critical reaction that results in the formation of a highly stable, six-membered heterocyclic structure known as an isocyanurate. This process is a key route for producing polyisocyanurate (PIR) foams, which are valued for their thermal stability and mechanical properties. rsc.orgpoliuretanos.net The trimerization is essentially an isocyanate polymerization reaction, which can be catalyzed by a variety of compounds, particularly bases such as potassium acetate (B1210297), tertiary amines, and certain organometallic compounds. researchgate.net

Catalysis in Isocyanate Reactions

Catalysis is fundamental in controlling the rate and selectivity of isocyanate reactions, directing the reactants toward desired products like urethanes, ureas, or isocyanurates.

Organometallic Catalysis Mechanisms

Organometallic compounds are among the most effective catalysts for isocyanate reactions. Complexes based on tin, zinc, aluminum, and iron have been studied for their catalytic activity. rsc.orguu.nlresearchgate.netacs.org Dibutyltin dilaurate (DBTDL) is a well-known and highly active catalyst. researchgate.net The generally accepted mechanism for many of these catalysts, including those based on tin and aluminum, is a coordination-insertion mechanism. rsc.orguu.nl This process typically involves:

Coordination of the isocyanate molecule to the metal center.

Nucleophilic attack by a group attached to the metal (e.g., an alkoxide) onto the electrophilic carbon of the isocyanate group.

Insertion of the isocyanate into the metal-ligand bond.

This sequence repeats, particularly in trimerization, where successive insertions of isocyanate molecules occur.

Finally, the product (e.g., the isocyanurate ring) is eliminated, regenerating the catalyst for the next cycle. uu.nl

A study using hexyl isocyanate as a model for aliphatic isocyanates demonstrated the high catalytic activity of DBTDL compared to amine or acid catalysts for the reaction with water. researchgate.net

| Catalyst | Model Reaction | Relative Catalytic Activity | Source |

|---|---|---|---|

| p-Toluene Sulfonic Acid Monohydrate (p-TSA) | Hexyl Isocyanate + Water | Low | researchgate.net |

| Diazabicyclo[2.2.2]octane (DABCO) | Intermediate | ||

| Dibutyltin Dilaurate (DBTDL) | High |

Tertiary Amine Catalysis and Kinetic Studies

Tertiary amines are widely used as catalysts in polyurethane chemistry. Their catalytic action stems from their basicity and ability to form an activated complex with the isocyanate. cdnsciencepub.comrsc.org The mechanism involves the tertiary amine activating the isocyanate group, making it more susceptible to nucleophilic attack by an active hydrogen-containing compound like an alcohol or another amine. cdnsciencepub.com The reaction is typically first order with respect to the concentrations of the isocyanate, the active hydrogen compound, and the tertiary amine catalyst. cdnsciencepub.comresearchgate.net

The catalytic efficiency of tertiary amines varies significantly with their structure and basicity. Steric hindrance around the nitrogen atom can reduce catalytic activity, while higher basicity generally increases it. For instance, triethylenediamine (which is the same as DABCO) shows very high activity due to its accessible nitrogen atoms and strong basicity. cdnsciencepub.comresearchgate.net

| Tertiary Amine Catalyst | Relative Catalytic Rate (Qualitative) | Source |

|---|---|---|

| Triethylenediamine (DABCO) | Very High | cdnsciencepub.comresearchgate.net |

| Triethylamine | High | |

| Tributylamine | Intermediate | |

| N-Methylmorpholine | Low | |

| Pyridine | Very Low |

Kinetic studies on the reaction of ethyl isocyanate (an aliphatic model) with 1-butanethiol, catalyzed by triethylamine, have been conducted to quantify this effect. cdnsciencepub.com These studies provide insight into the expected catalytic behavior for the structurally similar this compound.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent significantly impacts the kinetics and selectivity of isocyanate reactions by influencing the stability of reactants, intermediates, and transition states. rsc.orgrsc.org Key solvent properties that affect these reactions are polarity and the ability to form hydrogen bonds. rsc.org

| Solvent Type | General Effect on Kinetics | Underlying Principle | Source |

|---|---|---|---|

| Apolar Aprotic (e.g., Toluene (B28343), Hexane) | Generally slower rates unless reactants are highly nonpolar. | Minimal stabilization of polar transition states. | rsc.orgrsc.org |

| Polar Aprotic (e.g., Acetonitrile, THF, DMF) | Can accelerate reactions with polar transition states. | Stabilization of charged intermediates/transition states through dipole-dipole interactions. | |

| Hydrogen-Bonding (e.g., HMPA) | Can significantly accelerate specific pathways. | Specific interactions, such as abstracting protons, can facilitate certain mechanisms. |

Mechanistic Investigations using Advanced Spectroscopic Techniques

Modern spectroscopic techniques are indispensable for detailed mechanistic investigations of isocyanate reactions, allowing for real-time monitoring and the identification of transient species. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool for this purpose. mt.comrsc.org

By using an attenuated total reflectance (ATR) probe immersed directly in the reaction mixture, techniques like ReactIR™ can track the concentrations of reactants, intermediates, and products as the reaction progresses. mt.com The isocyanate group (N=C=O) has a strong, sharp, and distinct absorption band around 2270 cm⁻¹. The disappearance of this peak provides a direct measure of the isocyanate consumption rate, allowing for precise kinetic analysis. mt.comrsc.org Simultaneously, the appearance and growth of absorption bands corresponding to the products can be monitored:

Urethane: Carbonyl (C=O) stretching around 1740-1700 cm⁻¹ and N-H bending.

Urea: Carbonyl (C=O) stretching around 1690-1640 cm⁻¹.

Isocyanurate: Carbonyl (C=O) stretching of the trimer ring around 1700 cm⁻¹.

This real-time data allows scientists to determine reaction rates, identify the formation of by-products, and understand the influence of variables like temperature and catalyst concentration on the reaction pathway. mt.comedinst.com Such detailed analysis is crucial for optimizing chemical processes and designing new catalysts. rsc.orgrsc.org

Polymerization and Copolymerization Studies

Homopolymerization of Ethyl 8-isocyanatooctanoate

The homopolymerization of isocyanates like this compound yields polyisocyanates, which are known for their rigid, helical chain structures. researchgate.net This process is highly sensitive to reaction conditions, which dictate the success of polymerization over the formation of the thermodynamically stable cyclic trimer. tandfonline.commdpi.com

Anionic polymerization is the primary method for synthesizing polyisocyanates. The mechanism involves the nucleophilic attack of an initiator on the electrophilic carbon of the isocyanate group, leading to the formation of an amide anion. This anion then propagates by adding sequentially to further monomer units.

A variety of initiator systems have been developed, primarily for simple aliphatic isocyanates, and are applicable to monomers like this compound. Historically, initiators such as sodium cyanide, lithium alkoxides, and lithium amides have been used. tandfonline.com However, these systems often require very low temperatures (e.g., -50°C or below) to suppress a "back-biting" side reaction that leads to the formation of isocyanurate trimers. tandfonline.com More recently, lanthanoid-based initiators have been explored. For example, lanthanoid isopropoxides have been shown to initiate the polymerization of n-hexyl isocyanate at low temperatures (-78°C), producing very high molecular weight polymers. tandfonline.com Yttrium isopropoxide was found to be an effective initiator for the polymerization of n-hexyl isocyanate even at room temperature. tandfonline.com

| Initiator System | Typical Monomer | Polymerization Temperature | Observations |

| Sodium Cyanide | General Isocyanates | Low temperatures (e.g., -50°C) | Classic initiator, risk of trimerization at higher temperatures. tandfonline.com |

| Lanthanum Isopropoxide (La(OiPr)3) | n-Hexyl Isocyanate | -78°C | Yielded high molecular weight polymer (Mn = 685,000). tandfonline.com |

| Yttrium Isopropoxide | n-Hexyl Isocyanate | Room Temperature | Effective for polymerization, while some other lanthanoid initiators only produce cyclic trimer. tandfonline.com |

| Sodium Naphthalenide with additives | n-Octyl, n-Hexyl Isocyanates | N/A | Achieved living polymerization characteristics. researchgate.net |

Achieving a controlled or "living" polymerization, where termination and chain transfer reactions are absent, is crucial for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). wikipedia.orgcmu.edu For polyisocyanates, this is challenging due to the high reactivity of the propagating chain end, which can lead to trimerization. researchgate.net

Significant progress has been made using specific organometallic initiators. Organotitanium(IV) compounds, such as TiCl₃(OCH₂CF₃) and various CpTiCl₂L complexes, have been successfully used for the living polymerization of n-hexyl isocyanate. acs.orgacs.org These systems prevent the formation of cyclic trimers and produce polymers with PDIs as low as 1.05 to 1.2. acs.org The molecular weight of the resulting polymer shows a linear relationship with both the monomer-to-initiator ratio and the monomer conversion, which are hallmarks of a living polymerization. cmu.eduacs.org This control allows for the synthesis of well-defined block copolymers by sequential monomer addition. researchgate.netacs.org

| Catalyst / Initiator | Monomer | Key Features | Resulting PDI |

| TiCl₃(OCH₂CF₃) | n-Hexyl Isocyanate | High yield, no cyclic trimer, living characteristics. | 1.05 - 1.2 |

| CpTiCl₂L (L = -OCH₂CF₃, -N(CH₃)₂, -CH₃) | n-Hexyl Isocyanate | Tolerant to donor functional groups, enables block copolymer synthesis. acs.org | 1.05 - 1.2 |

| Sodium Naphthalenide / NaBPh₄ | Various Isocyanates | Stabilized the living chain end to prevent trimerization. researchgate.net | Narrow |

The rigid backbone of polyisocyanates often adopts a helical conformation. researchgate.net Stereospecific polymerization aims to control this helicity, producing polymers with a preferred screw sense (P- or M-helix). This is typically achieved by using chiral initiators or by copolymerizing with a small amount of a chiral monomer (the "sergeants-and-soldiers" effect). pnas.org

For instance, chiral half-titanocene complexes like CpTiCl₂(O-(S)-2-Bu) have been used as initiators for the coordination polymerization of isocyanates, demonstrating a pathway to stereocontrol. mdpi.com Similarly, asymmetric copolymerization of isocyanates with other monomers using chiral catalysts, such as biphenol-linked bimetallic Co(III) complexes, can yield optically active polymers with high stereoregularity. nih.gov The use of chiral organolanthanide metallocenes has also been explored for stereocontrol in polymerizations. tandfonline.com Such control over the polymer's secondary structure is of great interest for applications in chiral materials and catalysis. pnas.orgacs.org

Controlled/Living Polymerization Techniques

Copolymerization with Diverse Monomers

Copolymerization of this compound with other monomers expands the range of accessible materials, allowing for the fine-tuning of properties such as thermal stability, solubility, and mechanical performance.

Polyurethanes are a major class of polymers formed by the reaction of diisocyanates with polyols (compounds with two or more hydroxyl groups). wikipedia.orgwikipedia.org this compound, being a monofunctional isocyanate, can act as a chain terminator or a modifier when included in a polyurethane formulation. However, a diisocyanate analogue could be copolymerized with other aliphatic diisocyanates and diols to create polyurethane chains.

Aliphatic isocyanates are distinct from their aromatic counterparts (like TDI and MDI) in that they are less reactive and yield polyurethanes with better light stability and non-yellowing characteristics. mdpi.com The flexible eight-carbon chain of this compound would impart flexibility to the resulting polymer. Copolymerization with common aliphatic diisocyanates allows for the creation of polyurethanes with a wide range of properties. mdpi.com

| Common Aliphatic Diisocyanate | Abbreviation | Structural Feature |

| Hexamethylene diisocyanate | HDI | Linear Aliphatic |

| Isophorone diisocyanate | IPDI | Cycloaliphatic |

| Dicyclohexylmethane-4,4'-diisocyanate | HMDI | Cycloaliphatic |

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for creating well-defined polymers from vinyl monomers like acrylates and styrenes. sigmaaldrich.comresearchgate.net The isocyanate group itself does not participate directly in radical polymerization.

Therefore, incorporating a monomer like this compound into a polymer via CRP requires an indirect strategy. One approach is post-polymerization modification. A polymer with reactive side-chains (e.g., hydroxyl groups) can be synthesized using CRP, and this compound can then be grafted onto the polymer backbone through the reaction between its isocyanate group and the polymer's hydroxyl groups. sigmaaldrich.com

Another distinct concept involves using isocyanate-based adducts as initiators for radical polymerization. Certain adducts formed between imine bases and isocyanates can thermally cleave to generate radical species capable of initiating the polymerization of acrylic monomers like methyl methacrylate (B99206) (MMA). rsc.org This allows for the formation of block copolymers with a polyacrylate segment covalently bonded to the remnants of the isocyanate-based initiator. rsc.org

While direct copolymerization of this compound via CRP is not feasible, these advanced methodologies provide synthetic routes to incorporate its unique structure into complex, well-defined macromolecular architectures. mdpi.com

Macromolecular Architecture Control

Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of well-defined block copolymers containing polyisocyanate segments is often achieved through living anionic polymerization. researchgate.net This technique can be used to create rod-coil type block copolymers, where the rigid polyisocyanate segment is combined with a flexible polymer coil.

For this compound, block copolymers could be synthesized by sequentially polymerizing it with other monomers. For example, a block copolymer of styrene (B11656) and an isocyanate has been created using anionic polymerization. A similar approach could be used to create a polystyrene-b-poly(this compound) block copolymer. The synthesis would involve the anionic polymerization of styrene, followed by the addition of this compound to the living polystyrene chains.

The table below outlines the general steps for synthesizing a diblock copolymer using this method.

| Step | Procedure | Resulting Intermediate/Product |

| 1 | Anionic polymerization of Styrene | Living Polystyrene Chains |

| 2 | Addition of this compound | Polystyrene-b-poly(this compound) |

Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. The synthesis of graft copolymers can be achieved through several methods, including "grafting from," "grafting to," and "grafting through."

A "grafting to" approach could involve synthesizing a backbone polymer with reactive sites and separately synthesizing poly(this compound) chains with a reactive end-group that can attach to the backbone. A "grafting from" method would involve a polymer backbone with initiator sites from which the polymerization of this compound can be initiated.

For example, a polystyrene backbone could be functionalized with groups that can initiate the anionic polymerization of this compound. This would result in a polystyrene backbone with poly(this compound) side chains. The properties of such a graft copolymer would depend on the length and density of the grafted chains. tandfonline.com

Hyperbranched and Dendritic Structures

Hyperbranched and dendritic polymers are highly branched, three-dimensional macromolecules. The synthesis of such structures with polyisocyanates can be complex. However, the living nature of anionic polymerization allows for the synthesis of well-defined star polymers, which are a simpler form of dendritic structures. researchgate.net

Star-shaped poly(this compound) could be synthesized using a multifunctional initiator. The initiator would have multiple sites from which polymer chains can grow, resulting in a star-shaped polymer with a central core and multiple poly(this compound) arms. The number of arms would be determined by the functionality of the initiator.

The development of more complex hyperbranched or dendritic structures would likely require the use of a specially designed monomer, an "AB2-type" monomer, where 'A' and 'B' are reactive groups that can participate in polymerization. While specific research on hyperbranched poly(this compound) is limited, the general principles of hyperbranched polymer synthesis could be applied.

Advanced Spectroscopic and Analytical Characterization

In-situ Monitoring of Reaction Progress

Real-time monitoring of chemical reactions involving Ethyl 8-isocyanatooctanoate is essential for understanding reaction kinetics and optimizing process parameters. In-situ spectroscopic methods allow for the direct observation of reactant consumption and product formation without the need for sample extraction.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for monitoring reactions that involve an isocyanate (NCO) group. The isocyanate functional group possesses a strong and distinct absorption band in the infrared spectrum, which is typically located in a region with minimal interference from other functional groups.

The key analytical feature for this compound is the asymmetric stretching vibration of the -N=C=O group. This vibration gives rise to a sharp, intense absorption peak in the spectral range of 2250–2275 cm⁻¹. The intensity of this peak is directly proportional to the concentration of the isocyanate groups present in the sample, according to the Beer-Lambert law. By tracking the absorbance of this characteristic peak, one can precisely quantify the consumption of the isocyanate during a reaction, such as its reaction with an alcohol to form a urethane (B1682113).

Table 1: FTIR Monitoring of Isocyanate (NCO) Peak Absorbance Over Time

| Reaction Time (minutes) | NCO Peak Absorbance at ~2270 cm⁻¹ (Arbitrary Units) |

| 0 | 1.00 |

| 10 | 0.85 |

| 20 | 0.72 |

| 30 | 0.61 |

| 60 | 0.37 |

| 90 | 0.22 |

| 120 | 0.13 |

| 180 | 0.05 |

By continuously collecting FTIR spectra during a reaction, a time-course profile of the isocyanate concentration can be generated. youtube.com This data is fundamental for kinetic analysis. Plotting the concentration of this compound (or the absorbance of its NCO peak) against time allows for the determination of the reaction rate. youtube.com

From these plots, one can calculate the initial rate of reaction by determining the gradient at time zero. youtube.com Further analysis, such as plotting the natural logarithm of the concentration versus time or the inverse of the concentration versus time, can be used to determine the order of the reaction with respect to the isocyanate. This kinetic information is vital for understanding the reaction mechanism and for scaling up production processes in industrial settings.

Fourier Transform Infrared (FTIR) Spectroscopy for NCO Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. weebly.com It provides detailed information about the carbon-hydrogen framework by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). weebly.comnih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide foundational structural information. youtube.com The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (via integration), and their connectivity through spin-spin splitting patterns. oxinst.com The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. magritek.com

For this compound, the ¹H NMR spectrum would show distinct signals for the ethyl ester protons and the protons along the octanoate (B1194180) chain. The ¹³C NMR would similarly show signals for the ester carbonyl, the isocyanate carbon, and the various methylene (B1212753) carbons in the chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (from ester) | ¹H Chemical Shift (δ, ppm, predicted) | Multiplicity | ¹³C Chemical Shift (δ, ppm, predicted) |

| -O-C H₂-CH₃ | ~4.1 | Quartet (q) | ~60 |

| -O-CH₂-C H₃ | ~1.2 | Triplet (t) | ~14 |

| C =O | - | - | ~173 |

| CH₂ -C=O (α) | ~2.3 | Triplet (t) | ~34 |

| CH₂ -CH₂-C=O (β) | ~1.6 | Multiplet (m) | ~25 |

| -(CH₂)₄- (γ, δ, ε, ζ) | ~1.3-1.4 | Multiplet (m) | ~26-29 |

| CH₂ -NCO (η) | ~3.3 | Triplet (t) | ~43 |

| -N=C =O | - | - | ~122 |

Two-dimensional (2D) NMR techniques are employed to resolve structural complexities and confirm assignments. wikipedia.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace the connectivity of the alkyl chain. wikipedia.orgoxinst.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively linking the signals from the ¹H and ¹³C spectra. magritek.comwikipedia.org

When this compound is used as a monomer to synthesize polymers, such as polyurethanes or other functional materials, solid-state NMR (ssNMR) becomes a vital characterization tool. nanoge.org Unlike solution-state NMR, ssNMR provides atomic-level insights into the structure, conformation, and dynamics of materials in their solid, native state. mdpi.com

By analyzing the ¹³C and ¹H spectra under magic-angle spinning (MAS), researchers can probe the microstructure of the resulting polymer. nanoge.orgmdpi.com This includes determining the degree of crystallinity, identifying different polymer chain packing arrangements (morphology), and studying the mobility of different segments of the polymer chain. nanoge.org This information is critical for understanding the material's bulk properties, such as its thermal stability and mechanical strength. mdpi.com

One- and Two-Dimensional NMR Techniques

Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the exact molecular weight of a compound, confirm its elemental composition, and gain structural information through fragmentation analysis. nih.govmsu.edu

For this compound, the mass spectrum would show a molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. nih.gov The m/z value of this peak allows for the direct confirmation of the compound's molecular weight. High-resolution mass spectrometry can provide an exact mass measurement, which can be used to confirm the elemental formula (C₁₁H₁₉NO₃).

The ionization process can also cause the molecule to break apart into smaller, charged fragments. The pattern of these fragment ions serves as a molecular fingerprint. msu.edu Analysis of the mass differences between fragments can help to deduce the original structure. For example, common fragments for this compound would likely correspond to the loss of the ethoxy group (-OC₂H₅) from the ester or cleavage at various points along the alkyl chain. msu.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 213 | Molecular Ion |

| [M - C₂H₅O]⁺ | 168 | Loss of ethoxy group |

| [M - NCO]⁺ | 171 | Loss of isocyanate group |

| [C₂H₅OCO(CH₂)₇]⁺ | 185 | Loss of isocyanate radical |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for the identification and quantification of isocyanates and their derivatives. nih.govnih.gov The method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

For the analysis of isocyanates like this compound, a derivatization step is often employed to enhance stability and chromatographic performance. nih.govresearchgate.net A common approach involves reacting the isocyanate with a reagent such as di-n-butylamine (DBA) to form a stable urea (B33335) derivative. lcms.cz This derivatization is crucial as isocyanates are highly reactive and can otherwise react with residual water or other nucleophiles in the analytical system.

The derivatized analyte is then introduced into the LC system, where it is separated from other components in the sample matrix on a chromatographic column, such as a C18 column. lcms.cz Following separation, the eluent is introduced into the mass spectrometer. In tandem MS, specific precursor ions corresponding to the derivatized this compound are selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and allows for accurate quantification even in complex matrices. researchgate.netmdpi.com

The choice of extraction solvent is critical for accurate analysis. Dichloromethane is often used for extracting isocyanates due to its ability to dissolve the compounds while maintaining their stability. nih.gov In contrast, for the analysis of amines, which can be byproducts of isocyanate reactions, methanol (B129727) is a suitable extraction solvent as it also reacts with any remaining free isocyanates, preventing their hydrolysis to form additional amines during the analytical process. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Isocyanate Analysis

| Parameter | Value/Condition |

| Chromatography | |

| Column | Agilent Zorbax Eclipse SB-C18 RRHT |

| Mobile Phase | Acetonitrile/Water with Formic Acid |

| Flow Rate | 0.6 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Gas Temperature | 325 °C |

| Gas Flow Rate | 10 L/min |

| Nebulizer Pressure | 20 psi |

| Capillary Voltage | 4000 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters and may require optimization for specific applications.

High-Resolution Mass Spectrometry for Reaction Intermediates

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the structures of reaction intermediates and byproducts in the synthesis and polymerization of this compound. beilstein-journals.orgbeilstein-journals.org Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of an unknown compound. researchgate.net

Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer are commonly used. acs.org ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules without significant fragmentation, which is crucial for studying reactive intermediates. nih.gov

In the context of polyurethane synthesis from this compound, HRMS can be used to monitor the step-growth polymerization process. nih.gov By analyzing samples at different reaction times, it is possible to identify and characterize the various oligomeric species formed, providing insights into the reaction kinetics and mechanism. For example, HRMS can distinguish between different isomers and confirm the end-groups of polymer chains. acs.org

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution (MWD) of polymers derived from this compound. thescipub.com GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

The analysis is typically performed using a series of columns packed with porous gel materials of varying pore sizes. thescipub.com A suitable solvent, such as tetrahydrofuran (B95107) (THF), is used as the mobile phase. thescipub.com The separated polymer molecules are detected by a concentration-sensitive detector, most commonly a refractive index (RI) detector. thescipub.com

The GPC system is calibrated using a set of well-characterized polymer standards with narrow MWDs. This calibration curve of elution volume versus log(molecular weight) allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample polymer. utwente.nl The PDI provides a measure of the breadth of the molecular weight distribution.

Table 2: Typical GPC Parameters for Polyurethane Analysis

| Parameter | Value/Condition |

| Instrument | Waters 2414 RI detector, Waters 600-MS System |

| Column | Styragel HR1 SEC column (7.8×300 mm) |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 50 µL |

| Detector | Refractive Index (RI) |

This table presents typical parameters and may require optimization for specific polymer systems.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms on the surface of materials. wikipedia.orgthermofisher.com This makes it particularly valuable for characterizing surfaces that have been functionalized with this compound or polymers derived from it. XPS provides information about the top 1-10 nm of a surface. wikipedia.orgresearchgate.net

In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. thermofisher.com

For surfaces modified with this compound, XPS can confirm the presence of the isocyanate group or the resulting urethane linkage. High-resolution scans of the C 1s, N 1s, and O 1s regions can provide detailed information about the chemical bonding. mattressrecyclingcouncil.orgd-nb.info For instance, the N 1s spectrum can distinguish between the nitrogen in an isocyanate group (-N=C=O) and the nitrogen in a urethane linkage (-NH-C=O). aip.org Chemical derivatization can also be used in conjunction with XPS to specifically tag functional groups, such as reacting surface hydroxyl groups with a fluorinated isocyanate to quantify the hydroxyl concentration via the F 1s signal. d-nb.infofu-berlin.de

Table 3: Representative Binding Energies for XPS Analysis of Isocyanate-Modified Surfaces

| Element | Core Level | Chemical State | Approximate Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | 284.8 |

| C-N | 286.0 | ||

| C=O | 288.0 | ||

| O-C=O | 289.0 | ||

| Nitrogen | N 1s | -N=C=O | ~400.1 |

| -NH-C=O | ~399.8 | ||

| Oxygen | O 1s | C=O | ~531.4 |

| C-O | ~532.8 |

Binding energies are approximate and can vary depending on the specific chemical environment.

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.comresearchgate.net It is widely used to evaluate the thermal stability and decomposition behavior of polymers derived from this compound. srce.hrosti.gov

In a TGA experiment, a small amount of the polymer sample is heated at a constant rate, and its weight is continuously monitored. researchgate.net The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve, known as the DTG curve, shows the rate of weight loss and helps to identify the temperatures at which the major decomposition events occur. osti.gov

The thermal degradation of polyurethanes typically occurs in multiple stages. researchgate.net The first stage often corresponds to the dissociation of the urethane bonds, which are generally the most thermally labile part of the polymer. osti.govresearchgate.net Subsequent stages involve the degradation of the polyol and isocyanate segments. researchgate.net The atmosphere in which the analysis is performed (e.g., nitrogen or air) can significantly influence the degradation mechanism and the resulting TGA curve. srce.hrsdewes.org

High-resolution TGA (Hi-Res™ TGA) is an advanced technique where the heating rate is dynamically adjusted based on the rate of weight loss. tainstruments.com This allows for better separation of overlapping decomposition events and provides more detailed information about the degradation process. tainstruments.com

Table 4: Illustrative TGA Data for a Generic Polyurethane

| Degradation Stage | Temperature Range (°C) | Main Process |

| 1st Stage | 170 - 250 | Dissociation of urethane bonds |

| 2nd Stage | 270 - 430 | Degradation of polyol segments |

| 3rd Stage | 430 - 540 | Degradation of aromatic isocyanate segments |

Temperature ranges are illustrative and depend on the specific polymer structure and experimental conditions.

Dynamic Light Scattering (DLS) for Polymer Solution Behavior and Nanoparticle Dispersions

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension or polymers in solution. wikipedia.orgunifr.ch It is particularly useful for characterizing polyurethane nanoparticles or polymer aggregates formed from this compound. nih.gov

DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. wikipedia.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. By analyzing the autocorrelation of the intensity fluctuations, the diffusion coefficient of the particles can be determined. The hydrodynamic radius (Rh) of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. researchgate.net

DLS is a valuable tool for assessing the size and stability of nanoparticle dispersions. mdpi.commdpi.comacs.org It can be used to monitor changes in particle size as a function of time, temperature, or other environmental factors, providing insights into aggregation or swelling phenomena. acs.org For polymer solutions, DLS can provide information about the size and conformation of polymer chains. wikipedia.org

Table 5: Example DLS Data for Polyurethane Nanoparticles

| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Blank Nanoparticles | 171 | 0.221 |

| Drug-Loaded Nanoparticles | ~200 | 0.241 |

Data is illustrative and can vary based on the specific formulation and measurement conditions.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

MD simulations are instrumental in understanding the physical behavior of isocyanates in various states by simulating the atomic-scale interactions over time. mdpi.com These simulations depend heavily on the accuracy of the underlying force fields, which describe the potential energy of the system. acs.org

Standard force fields like the General Amber Force Field (GAFF) have been shown to inadequately describe the intermolecular interactions in pure isocyanate liquids, leading to significant overestimations of properties like density and viscosity. nsf.gov This necessitated the development of specialized force fields.

A notable advancement is the GAFF-IC force field, an improved parameter set for the isocyanate group based on GAFF. tandfonline.comutwente.nl This reparameterization involved modifying atomic partial charges and Lennard-Jones parameters to better reproduce experimental densities and enthalpies of vaporization for a test set of molecules, including methyl isocyanate (MIC), ethyl isocyanate (EIC), and hexamethylene diisocyanate (HDI). utwente.nl The validation of GAFF-IC demonstrated a five-fold increase in accuracy for these properties compared to the standard GAFF and yielded viscosity predictions in excellent agreement with experimental data. utwente.nl

Another approach involves the development of united-atom force fields, such as one based on the Transferable Potentials for Phase Equilibria (TraPPE). nsf.govacs.org This model has shown excellent performance in simulating the vapor-liquid phase behavior of linear mono-isocyanates and generally outperformed the all-atom GAFF-IC for this specific application. nsf.govnih.gov

| Force Field | Model Type | Target Application | Key Findings | Reference Molecules for Parameterization |

|---|---|---|---|---|

| GAFF (Standard) | All-Atom | General Organic Molecules | Systematically overestimates density and viscosity for isocyanates due to poor description of intermolecular interactions. nsf.gov | N/A (General) |

| GAFF-IC | All-Atom | Physical properties of isocyanate-based molecular liquids, especially viscosity. tandfonline.comutwente.nl | Dramatically improves prediction accuracy for density, enthalpy of vaporization, and viscosity. mdpi.comutwente.nl | Methyl isocyanate, Ethyl isocyanate, Butyl isocyanate, HDI, Octadecyl isocyanate utwente.nl |

| TraPPE-based | United-Atom | Vapor-liquid phase behavior of isocyanates. nsf.govacs.org | Excellent performance in modeling phase behavior; generally overperformed GAFF-IC for vapor-liquid equilibrium. nsf.govnih.gov | Methyl isocyanate to Hexyl isocyanate, Hexamethylene diisocyanate nsf.gov |

MD simulations, empowered by refined force fields, are crucial for modeling the phase behavior of isocyanates. nsf.govacs.org By simulating systems of molecules, researchers can predict vapor-liquid equilibrium curves, vapor pressures, and critical properties, which are essential for understanding and designing industrial processes. nsf.govnih.gov These simulations have been successfully applied to a family of linear mono-isocyanates using both Monte Carlo and MD methods. nih.gov

A comprehensive study combining ab initio calculations and MD simulations revealed the importance of dispersion forces and a specific, previously unnoticed isocyanate-isocyanurate interaction in aliphatic isocyanurates. uminho.pt The reparametrized GAFF-IC force field was shown to correctly treat these intermolecular interactions, successfully reproducing viscosity trends in pure and mixed liquids. mdpi.com The study found that NCO-Ring interactions are a primary factor behind the increased viscosity observed in functional polyisocyanates. mdpi.com

The aggregation behavior of polymers derived from isocyanates has been a subject of MD studies. For instance, simulations of poly(alkylated tri(ethylene oxide)isocyanate) (PRTEOIC) in aqueous solutions have been used to understand their temperature-responsive properties. mdpi.comresearchgate.net These polymers are expected to have rigid main chains and not undergo typical coil-globule transitions. mdpi.com

MD simulations demonstrated that these rod-like polymers still exhibit aggregation as temperature increases. mdpi.comresearchgate.net Using the Amber software package with a TIP3P water model, simulations showed that polymer chains agglomerate in a parallel fashion with rising temperature. mdpi.com This aggregation is driven by changes in the hydrophobic hydration shell around the polymer side chains. mdpi.com Such studies are critical for designing smart materials where aggregation and conformational changes are key to their function. researchgate.net

Intermolecular Interactions and Phase Behavior Modeling

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. scispace.com It is particularly valuable for studying the isocyanate functional group and its reaction mechanisms. mdpi.com

The unique reactivity of the isocyanate group (R–N=C=O) stems from its electronic structure. mdpi.com The carbon atom is positioned between two highly electronegative atoms (nitrogen and oxygen), which induces a significant positive partial charge on the carbon, making it strongly electrophilic. mdpi.comresearchgate.net

DFT calculations, often using functionals like B3LYP, are employed to analyze the molecular orbitals and charge distributions. acs.orgumanitoba.ca Studies on molecules like phenyl isocyanate have determined the energies of the lowest-lying anion states, providing insight into their electron-acceptor properties. acs.org Such fundamental calculations help to understand the localization of frontier orbitals (e.g., π* orbitals) which are key to the group's reactivity. While the NCO carbon is a known site for nucleophilic attack, theoretical data also indicate that the nitrogen atom is the favored position for electrophilic attack. acs.org

DFT calculations are essential for mapping the potential energy surfaces of chemical reactions, including the formation of urethanes from the reaction of isocyanates with alcohols. kuleuven.be These studies allow for the elucidation of reaction mechanisms by identifying transition states (TS), intermediates, and pre-association complexes. kuleuven.bemdpi.com

Theoretical investigations into the alcoholysis of isocyanates have shown that the reaction is not a simple bimolecular event. Instead, it often involves a multimolecular mechanism where two or three alcohol molecules participate in a concerted fashion. kuleuven.benethouse.ru This participation, often in a cyclic transition state, significantly lowers the activation energy barrier compared to a direct one-on-one reaction. mdpi.com For example, quantum-chemical studies on the reaction of methyl isocyanate with methanol (B129727) associates found that the reaction is both kinetically and thermodynamically more favorable with linear methanol trimers than with monomers or cyclic trimers. nethouse.ru

| Reactants | Proposed Mechanism | Computational Method | Key Finding |

|---|---|---|---|

| Phenyl Isocyanate + 1-Propanol | Alcohol-catalyzed (2 alcohol molecules) | G4MP2 with SMD solvent model | The transition state energy is only 35.4 kJ/mol above the reactant level, significantly lower than a direct bimolecular pathway. mdpi.com |

| Methyl Isocyanate + Methanol Associates | Multimolecular (linear vs. cyclic trimers) | B3LYP/6-311++G(df,p) | Reaction with linear methanol trimer is kinetically and thermodynamically more favorable than with cyclic trimer. nethouse.ru |

| Isocyanic Acid + Water | Catalyzed by additional water molecules | CCSDT(Q)/CBS//CCSD(T)/cc-pVQZ | Catalyst waters form six or eight-atom ring transition states, lowering the activation barrier for hydrolysis. chemrxiv.org |

| Phenyl Isocyanate + Phenyl Isocyanate + 1-Propanol | Isocyanate-catalyzed (allophanate intermediate) | G4MP2 with SMD solvent model | A two-step mechanism via an allophanate (B1242929) intermediate is proposed for reactions in isocyanate excess, with a primary barrier of 62.6 kJ/mol. mdpi.com |

Electronic Structure Analysis of the Isocyanate Functional Group

Coarse-Grained Modeling Approaches for Polymeric Systems

Coarse-grained (CG) modeling is a computational technique that simplifies molecular representations to study the behavior of large and complex systems, such as polymers, over longer time and length scales than are feasible with fully atomistic simulations. acs.org In the context of isocyanate-based polymers like polyurethanes (PUs), CG models are essential for investigating mesoscale phenomena, including phase-separated morphology and polymer crystallization, which are difficult to observe using conventional all-atom molecular dynamics. researchgate.net

The fundamental principle of coarse-graining involves grouping multiple atoms into a single interaction site or "bead". acs.orgresearchgate.net For instance, in modeling thermoplastic polyurethane (TPU), a segmented block copolymer, the structure is represented by a combination of hard and soft segments. asme.org These segments can be coarse-grained into a simplified model, such as one with three beads, to maintain computational efficiency while capturing essential molecular interactions. asme.orgasme.org This approach reduces the total number of degrees of freedom in the simulated system, allowing for computationally viable simulations of long polymer chains. asme.org

Several methodologies exist for developing the force fields that govern the interactions between these CG beads. A key challenge is ensuring the CG model accurately reproduces the properties of the underlying atomistic system. acs.org Methods used for this purpose include:

Iterative Boltzmann Inversion (IBI): This method maps the all-atom model and force field to the CG model by iteratively refining the CG potentials to reproduce the structural distribution functions of the atomistic reference. researchgate.net The IBI method has been successfully used to create phase-separated models of shape-memory polyurethanes to study their thermo-mechanical properties. researchgate.net

Statistical Trajectory Matching: This approach, extended from small molecules to polymeric systems, aims to make the CG model reproduce the trajectory of the atomistic model. acs.org

Data-Driven and Machine Learning Approaches: Recent methods use data-driven techniques, such as Gaussian process-based Bayesian optimization, to infer parameters of the CG model, like the memory kernel in a generalized Langevin equation, directly from atomistic simulation data. rsc.org

The utility of CG models lies in their ability to predict macroscopic properties from molecular-level interactions. By equating the potential energy densities of the CG model with the strain energy functions of a continuum model, researchers can directly calculate mechanical properties like bulk and shear moduli, which in turn are used to estimate Young's modulus and Poisson's ratio. asme.org This multiscale modeling approach provides a powerful tool for material design, enabling the exploration of how modifications at the molecular level, such as varying hard and soft segments, affect bulk material properties. asme.org While specific CG models for polymers derived from Ethyl 8-isocyanatooctanoate are not detailed in the literature, these established methodologies for polyurethanes provide a clear framework for their development.

| Coarse-Graining Method | Description | Application in Polymeric Systems | Reference |

|---|---|---|---|

| Iterative Boltzmann Inversion (IBI) | An iterative method that refines coarse-grained potentials to match the radial distribution functions of a reference all-atom system. | Used to model phase separation in shape-memory polyurethanes and restore properties of the all-atom system accurately. | researchgate.net |

| Three-Bead Model with Pressure Correction | A simplified representation of thermoplastic polyurethane (TPU) where molecular groups are lumped into three types of beads, with a force-field corrected for pressure. | Developed for multiscale modeling of TPU to predict bulk properties like density variation with temperature and phase separation. | asme.orgasme.org |

| Statistical Trajectory Matching | A method that optimizes coarse-grained force field parameters to reproduce the trajectories of the underlying atomistic system. | Extended from small molecules to polymers like cis-1,4-polybutadiene to create realistic CG models. | acs.org |

| Generalized Langevin Equation (GLE) Framework | A data-driven approach where terms in the GLE, including a non-Markovian memory kernel, are determined from atomistic simulation data to conserve structural and dynamic properties. | Applied to model star-polymers in solution, accurately reproducing dynamic and structural properties. | rsc.org |

Machine Learning Applications in Isocyanate Chemistry Prediction and Materials Design

Machine learning (ML) has emerged as a transformative tool in chemistry, accelerating the discovery and optimization of molecules and materials. mdpi.com In the field of isocyanate chemistry, ML algorithms are increasingly employed to predict reaction outcomes, understand structure-property relationships, and expedite the development of new materials with desired characteristics, such as advanced polyurethanes. mdpi.comnih.gov

One significant application of ML is in the prediction of material properties, which can save substantial time and cost associated with laborious experiments. rsc.orgrsc.org For example, ML algorithms have been successfully used to predict and validate the in vitro drug release kinetics from isocyanate-derived aerogels. rsc.orgrsc.org In one study, algorithms like gradient boosting were trained on experimental datasets and achieved a high correlation (R² > 0.9) between predicted and experimental release profiles. rsc.org The models identified material morphology and pore structure as the most influential factors in determining drug release, validating the modeling approach. rsc.orgrsc.org

ML also plays a crucial role in accelerating the development of novel isocyanate-based materials. nih.gov By combining a limited set of initial experiments with ML, researchers can efficiently navigate complex, multi-variable parameter spaces to optimize material performance. In a study on biomass-based polyurethane adhesives, a machine learning model was used to improve adhesive strength. nih.gov An initial set of 25 adhesive samples was synthesized using different polyols, isocyanates, and reaction conditions. nih.gov The resulting data was used to train an ML model which could then guide the synthesis of new candidates with enhanced properties, demonstrating the power of ML to fast-track materials development. nih.gov

Furthermore, ML is being applied to the fundamental aspects of isocyanate reactivity. Deep learning models can learn representations of chemical reactions to predict outcomes or classify reaction types. mdpi.com While challenges like inter-class similarity exist (e.g., distinguishing an "isocyanate + amine reaction" from other acylations), these models can help understand the key atomic and bond-level features governing a reaction. mdpi.com Other machine learning applications include the development of machine-learned force fields for molecular dynamics simulations, which combine quantum-mechanical accuracy with the speed needed for large-scale simulations. mdpi.com Bayesian models, in particular, show promise for this application. mdpi.com These predictive tools can help design isocyanate-based materials with specific properties, such as targeted glass transition temperatures and elasticity, by linking chemical structures to macroscopic behavior. mdpi.com

| ML Application Area | Specific Task | ML Algorithm/Method Used | Key Findings/Outcomes | Reference |

|---|---|---|---|---|

| Materials Property Prediction | Predicting drug release kinetics from isocyanate-derived aerogels. | Gradient Boosting, Adaboost | Achieved high correlation (R² > 0.9) between predicted and experimental data; identified morphology as a key factor. | rsc.orgrsc.org |

| Accelerated Materials Development | Optimizing adhesive properties of biomass-based polyurethanes. | Bayesian Optimization (BO) | Successfully guided experiments to improve adhesive strength by efficiently exploring synthesis parameters (polyol type, isocyanate type, temperature). | nih.gov |

| Reaction Prediction & Understanding | Classification of chemical reactions and learning reaction representations. | Deep Learning, Graph Neural Networks | Models can learn to represent reactions like "isocyanate + amine" to predict outcomes, though challenges with similar reaction types remain. | mdpi.com |

| Force Field Development | Creating accurate force fields for molecular dynamics simulations of isocyanates. | Bayesian Models, Deep-learning assisted tools | Enables simulations that combine ab initio accuracy with large time/length scales, promising for predicting physical properties. | mdpi.com |

| Macroscopic Property Prediction | Predicting glass transition temperatures and elastic properties of polymers. | Not specified | ML tools can link atomistic simulation data with experimental data to predict macroscopic properties, avoiding repetitive, large-scale simulations. | mdpi.com |

Applications in Advanced Materials Science

Polyurethane and Polyurethane-Imide Synthesis

The synthesis of polyurethanes (PUs) and polyurethane-imides (PUIs) represents a major application for isocyanate-containing compounds. scirp.org These polymers are known for their diverse properties, ranging from elasticity to high-temperature stability, which can be precisely controlled by the choice of monomers. nih.gov

Tailoring of Polymer Architecture for Enhanced Performance

The incorporation of ethyl 8-isocyanatooctanoate into a polymer backbone introduces a flexible aliphatic chain and a terminal ester group. This allows for the precise tailoring of the polymer's architecture and, consequently, its macroscopic properties. The aliphatic chain contributes to the flexibility and can influence the glass transition temperature and mechanical properties of the resulting polyurethane.

The structure of the isocyanate used in polyurethane synthesis is a critical factor in determining the final properties of the material. mdpi.com By adjusting the ratio of different isocyanates, researchers can modulate the stability of the hard domains within the polymer matrix, thereby optimizing characteristics such as shape memory and self-healing capabilities. mdpi.com The hard segments, formed by the reaction of diisocyanates and chain extenders, play a crucial role in the formation of hydrogen bonds, which significantly impact the mechanical and self-healing properties of the polyurethane. mdpi.com

Development of Novel Polyurethane Precursors with Specific Functionalities

This compound serves as a precursor for creating novel polyurethane building blocks with specific functionalities. The ester group can be hydrolyzed to a carboxylic acid, which can then be used in subsequent reactions to introduce other functional moieties or to create ionomers. This versatility allows for the design of polyurethanes with tailored properties for specific applications, such as improved adhesion, biocompatibility, or controlled degradation.

The synthesis of thermoplastic polyurethane elastomers often involves the reaction of a diisocyanate with a polyol and a chain extender. frontiersin.org The choice of these components dictates the properties of the final material. For instance, polyester-based polyols can lead to polyurethanes with good high-temperature performance. frontiersin.org

| Monomer Component | Function in Polyurethane Synthesis | Resulting Polymer Property |

| Diisocyanate (e.g., MDI, HDI) | Forms the hard segment of the polymer. mdpi.comfrontiersin.org | Contributes to stiffness, strength, and thermal stability. mdpi.com |

| Polyol (e.g., PTMEG, PBA) | Forms the soft segment of the polymer. frontiersin.org | Provides flexibility and elasticity. frontiersin.org |

| Chain Extender (e.g., 1,4-butanediol) | Reacts with the diisocyanate to extend the polymer chain. frontiersin.org | Influences the hard segment organization and mechanical properties. mdpi.com |

| Functional Isocyanate (e.g., this compound) | Introduces specific functionalities and modifies polymer architecture. | Can enhance flexibility, adhesion, or provide sites for further reactions. |

Surface Modification of Substrates and Nanomaterials

The reactivity of the isocyanate group makes this compound an effective agent for the surface modification of a variety of materials. This process involves covalently attaching the molecule to a substrate, thereby altering its surface chemistry and properties.

Polymer Coating Formulations for Surface Functionalization

This compound can be incorporated into polymer coating formulations to enhance their adhesion to substrates or to impart specific surface properties. For example, it can be used in solvent-less film coatings, where the polymer is applied as a dry powder and then cured to form a continuous film. drug-dev.com This method offers significant reductions in processing time compared to traditional solvent-based coating techniques. drug-dev.com The isocyanate group can react with hydroxyl or other active hydrogen groups on the substrate surface, forming a strong covalent bond and improving the durability of the coating.

Functionalization of Nanoparticles and Interfaces

The functionalization of nanoparticles is crucial for improving their biocompatibility, stability, and cellular internalization for biomedical applications. nih.govmdpi.com this compound can be used to modify the surface of nanoparticles, such as those made of silica (B1680970) or metal oxides, which often possess surface hydroxyl groups. This modification can improve their dispersion in polymer matrices or biological media.

The process of nanoparticle functionalization can occur either during the synthesis of the nanoparticle (in situ modification) or after the nanoparticle has been formed (post-synthesis modification). mdpi.com Covalent attachment of molecules like this compound can be achieved through the use of linker molecules. mdpi.com For example, a study demonstrated the functionalization of nanoparticles for targeted drug delivery, highlighting the importance of surface chemistry in enhancing therapeutic efficacy. nih.gov

| Functionalization Approach | Description | Key Advantages |

| In situ Modification | Surface functionalization occurs simultaneously with nanoparticle synthesis. mdpi.com | Can lead to a more uniform coating and stable nanoparticles. |

| Post-synthesis Modification | Nanoparticles are first synthesized and then their surface is modified. mdpi.com | Offers greater flexibility in the choice of functional molecules and reaction conditions. |

| Covalent Bonding | Functional molecules are attached to the nanoparticle surface via strong covalent bonds. nih.govmdpi.com | Provides a stable and durable surface modification. |

| Non-covalent Interactions | Molecules are adsorbed onto the nanoparticle surface through weaker forces like electrostatic interactions or hydrogen bonds. mdpi.com | Simpler to perform but may result in a less stable coating. |

Bioconjugation Chemistry

The isocyanate group of this compound can react with amine groups present in biomolecules such as proteins and peptides. This reaction forms a stable urea (B33335) linkage, making the compound a useful tool in bioconjugation chemistry. For example, it can be used to attach small molecules or polymers to biological entities for applications in drug delivery, diagnostics, and bio-imaging. The ester functionality can also be utilized for further modifications or to attach other molecules of interest. The development of compounds containing moieties that can be conjugated to biomolecules is an active area of research for applications such as the treatment of bacterial infections. google.com

Functionalization and Derivatization Strategies

Selective Reactions at the Isocyanate Group for Orthogonal Functionalization

The isocyanate group (–N=C=O) is a powerful electrophile, reacting readily with a wide range of nucleophiles. wikipedia.org This high reactivity is the basis for its extensive use in polyurethane chemistry. Critically, the reaction of the isocyanate group with different nucleophiles can be controlled, allowing for selective functionalization even in the presence of the ester moiety.

The reaction of an isocyanate with an alcohol yields a urethane (B1682113) (carbamate) linkage. wikipedia.orgrsc.org This reaction is fundamental to the production of polyurethanes. The reaction rate can be controlled and is often accelerated by catalysts such as dibutyltin (B87310) dilaurate (DBTDL). rsc.org This allows for the controlled addition of hydroxyl-containing molecules without affecting the ester group under appropriate conditions.

The reaction with amines is typically much faster than with alcohols and results in the formation of a urea (B33335) linkage. wikipedia.orgrsc.org This reaction often proceeds rapidly without the need for a catalyst. rsc.org The significant difference in reactivity between amines and alcohols with isocyanates is a cornerstone of orthogonal functionalization, enabling the selective reaction with an amine in the presence of an alcohol.

Water also reacts with isocyanates. The initial product is an unstable carbamic acid, which quickly decomposes to form a primary amine and carbon dioxide. wikipedia.org This reaction can be used to introduce an amine group, which can then be used for further derivatization.

These selective reactions are crucial for creating well-defined, functional molecules and materials. The ability to perform these modifications independently of the ester group is a key advantage of using ethyl 8-isocyanatooctanoate as a building block. rsc.org

| Nucleophile | Product Linkage | Relative Reaction Rate | Catalyst |

| Primary Amine (R-NH₂) | Urea | Very Fast | Typically none required |

| Alcohol (R-OH) | Urethane (Carbamate) | Moderate | Often used (e.g., DBTDL) |

| Water (H₂O) | Amine (after decarboxylation) | Slow to Moderate | Can be catalyzed by tertiary amines |

Post-Polymerization Modification Techniques for Functional Polymers

Post-polymerization modification is a powerful strategy for introducing functionality into polymers. cmu.edursc.org This approach allows for the creation of functional materials that might be inaccessible through the direct polymerization of functional monomers, as the desired functional groups may be incompatible with the polymerization conditions. cmu.edu Polymers derived from this compound are excellent candidates for this type of modification.